molecular formula C9H4F4O B2829777 7-Fluoro-3-(trifluoromethyl)benzofuran CAS No. 1400764-58-0

7-Fluoro-3-(trifluoromethyl)benzofuran

Cat. No.: B2829777
CAS No.: 1400764-58-0
M. Wt: 204.124
InChI Key: WCIIKIJCPPDDSQ-UHFFFAOYSA-N
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Description

7-Fluoro-3-(trifluoromethyl)benzofuran is a fluorinated benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(trifluoromethyl)benzofuran typically involves the trifluoromethylation of 3-bromobenzofuran using trifluoromethyl iodide and copper powder. This reaction produces a mixture of products, including this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofurans .

Scientific Research Applications

7-Fluoro-3-(trifluoromethyl)benzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

    2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Trifluoromethylfuran: Exhibits antimalarial activity.

Uniqueness: 7-Fluoro-3-(trifluoromethyl)benzofuran is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-fluoro-3-(trifluoromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIKIJCPPDDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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